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Abstract

Deucravacitinib (trade name Sotyktu) is a first-in-class, oral, selective allosteric inhibitor of
tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique
mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain
rather than the conserved active kinase (JH1) domain, confers high selectivity for TYK2 over
other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity profile is believed to
contribute to its favorable safety profile compared to less selective JAK inhibitors.
Deucravacitinib potently inhibits signaling of key cytokines implicated in the pathogenesis of
various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type |
interferons (IFNs).[3] This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, mechanism of action, and key experimental data related
to deucravacitinib.

Chemical Structure and Identifiers

Deucravacitinib is a complex heterocyclic molecule containing a deuterated methylamide
group, which contributes to its unique pharmacokinetic profile.[4]
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Identifier Value
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-
IUPAC Name (1-methyl-1,2,4-triazol-3-yl)anilino]-N-
(trideuteriomethyl)pyridazine-3-carboxamide[5]
CAS Number 1609392-27-9[5]

Molecular Formula

C20H22Ns03][5]

Molecular Weight 425.5 g/mol [5]
[2H]IC([2H])
SMILES ([2H])NC(=0)C1=NN=C(C=C1NC2=CC=CC(=C
20C)C3=NN(C=N3)C)NC(=0)C4CCA4[5]
InChl Key BZZKEPGENYLQSC-FIBGUPNXSA-N[4]
Synonyms BMS-986165, Sotyktu[5]

Physicochemical Properties

The physicochemical properties of deucravacitinib are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value Source

pKa (Strongest Acidic) 11.09 Chemaxon (Predicted)[6]
pKa (Strongest Basic) 2.38 Chemaxon (Predicted)[6]
logP 1.8 ALOGPS (Predicted)[6]
Water Solubility 0.159 mg/mL ALOGPS (Predicted)[6]

Solubility in DMSO

33.33 mg/mL (78.34 mM) with

ultrasonic

MedChemExpress|[7]

Appearance

White to yellow powder StatPearls[8]

Mechanism of Action and Signaling Pathway
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Deucravacitinib exerts its therapeutic effect by selectively inhibiting TYK2. TYK2 is an
intracellular tyrosine kinase that plays a critical role in the signaling pathways of several pro-
inflammatory cytokines.[9] Unlike ATP-competitive JAK inhibitors that bind to the active (JH1)
domain, deucravacitinib binds allosterically to the regulatory pseudokinase (JH2) domain of
TYK2. This binding locks the JH2 and JH1 domains into an inhibitory conformation, preventing
TYK2 activation and subsequent downstream signaling.[2]

The primary signaling pathways inhibited by deucravacitinib are those mediated by IL-23, IL-
12, and Type | IFNs.[10]

e |L-23 Pathway: TYK2 pairs with JAK2 to mediate 1L-23 signaling, which is crucial for the
expansion and survival of Th17 cells. These cells produce IL-17, a key cytokine in the
pathogenesis of psoriasis.[9]

e |IL-12 Pathway: The TYK2/JAK2 heterodimer also mediates IL-12 signaling, leading to the
differentiation of Th1l cells and the production of IFN-y.[4]

e Type | IFN Pathway: TYK2 pairs with JAK1 to transduce signals from Type | IFNs (e.g., IFN-
a/B), which are involved in a wide range of immune responses.[9]

The diagram below illustrates the central role of TYK2 in these signaling cascades and the
inhibitory action of deucravacitinib.
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Deucravacitinib Mechanism of Action in TYK2 Signaling
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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.
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Pharmacodynamics and In Vitro Potency

Deucravacitinib demonstrates high potency and selectivity for TYK2 in a variety of in vitro

assays.
Assay Type Target/Pathway ICs0 / Ki (NM)
Probe Displacement Assay TYK2 (JH2 Domain) ICs0: 0.2 NM[11]

Binding Affinity TYK2 (JH2 Domain) Ki: 0.02 nM[12]
Cellular Assay IL-12 Signaling ICs0: 2-19 nM[11]
Cellular Assay IL-23 Signaling ICso0: 2-19 nM[11]
Cellular Assay IFN-a Signaling ICs0: 2-19 nM[11]
Kinase Binding Assay JAK1 (JH1 Domain) ICs0: >10,000 NM[13]

Kinase Binding Assay

JAK2 (JH1 Domain)

ICso:

>10,000 NM[13]

Kinase Binding Assay JAK3 (JH1 Domain) ICs0: >10,000 nM[13]
Whole Blood Assay TYK2 (IL-12 induced IFN-y) ICs0: 11 nM

Whole Blood Assay JAK1/3 (IL-2 induced pSTAT5) ICs0: 787 NM

Whole Blood Assay JAK2/2 (TPO induced pSTAT3) ICso: >4,600 nM

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

Detailed, step-by-step protocols for the assays listed above are often proprietary. However,

based on published literature, the general methodologies are described below.

TYK2 JH2 Probe Displacement Assay (Homogeneous
Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to displace a fluorescent probe bound to
the TYK2 pseudokinase (JH2) domain.
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Probe Displacement Assay Workflow

Experimental Steps

1. Prepare Assay Plate
Add recombinant His-tagged TYK2 JH2 protein,
fluorescent probe, and anti-His-terbium antibody
to a 384-well plate in assay buffer.

:

2. Add Compound
Dispense serial dilutions of Deucravacitinib
or control compounds into the wells.

:

3. Incubate
Incubate the plate at room temperature
to allow binding to reach equilibrium.

:

4. Read Plate
Measure the HTRF signal (ratio of acceptor/donor fluorescence).
A decrease in signal indicates probe displacement.

'

5. Data Analysis
Plot the signal against compound concentration
and fit to a four-parameter logistic curve
to determine the ICso value.
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STAT Phosphorylation Assay Workflow

Experimental Steps

1. Blood Incubation
Incubate fresh human whole blood with
serial dilutions of Deucravacitinib for a set time (e.g., 30-60 min).

'

2. Cytokine Stimulation
Stimulate with a specific cytokine to activate a target pathway
(e.g., IL-2 for JAK1/3, TPO for JAK2, IL-12 for TYK2/JAK?2).

'

3. Fix and Lyse
Terminate stimulation by adding a lysis/fixation buffer
to lyse red blood cells and fix leukocytes.

'

4. Permeabilize and Stain
Permeabilize the cells and stain with fluorescently labeled antibodies
against cell surface markers (e.g., CD4) and intracellular
phosphorylated STAT proteins (e.g., pSTAT5).

'

5. Flow Cytometry
Acquire data on a flow cytometer and quantify the
median fluorescence intensity (MFI) of pSTAT
in the target cell population.

'

6. Data Analysis
Calculate the percent inhibition of STAT phosphorylation
relative to controls and determine the ICso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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